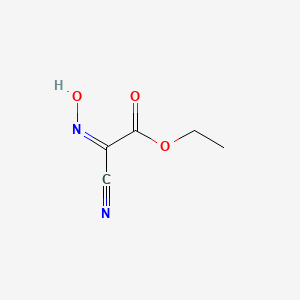

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923

M. Wt: 142.11 g/mol

InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07384934B2

Procedure details

Dilute aqueous saturated sodium bicarbonate (560 mL) with deionized water (700 mL). and stir the solution while addinng ethyl cyanoglyoxylate-2-oxime (70.0 g, 493 mmol), in portions (note: some off-gassing and a gentle endotherm were observed). Add sodium dithionite (238 g, 1.37 mol, 2.8 eq.) in portions and stir at rt. After 2.5-3 hours, during this time the reaction was monitored by TLC (EtOAc, I2 stain), saturate the solution with sodium chloride (400 g), and extract the product CH2Cl2 (1×500 mL, 3×250 mL), making sure solid NaCl was visible (more added if necessary) during the extractions. Combine the organic layers, dry over (MgSO4), filter, and concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.) to afford 19.6 g (31%) crude amino-cyano-acetic acid ethyl ester which was used immediately in the next reaction.

Yield

31%

Identifiers

|

REACTION_CXSMILES

|

C(=O)(O)[O-].[Na+].[C:6]([C:8](=[N:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].S(S([O-])=O)([O-])=O.[Na+].[Na+].II>CCOC(C)=O.O>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([NH2:14])[C:6]#[N:7])[CH3:13] |f:0.1,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(C(=O)OCC)=NO

|

Step Three

|

Name

|

|

|

Quantity

|

238 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

and stir the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

saturate the solution with sodium chloride (400 g)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the product CH2Cl2 (1×500 mL, 3×250 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

more added if necessary)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

during the extractions

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combine the organic layers, dry over (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.)

|

Outcomes

Product

Details

Reaction Time |

2.75 (± 0.25) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(C#N)N)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.6 g | |

| YIELD: PERCENTYIELD | 31% | |

| YIELD: CALCULATEDPERCENTYIELD | 31% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07384934B2

Procedure details

Dilute aqueous saturated sodium bicarbonate (560 mL) with deionized water (700 mL). and stir the solution while addinng ethyl cyanoglyoxylate-2-oxime (70.0 g, 493 mmol), in portions (note: some off-gassing and a gentle endotherm were observed). Add sodium dithionite (238 g, 1.37 mol, 2.8 eq.) in portions and stir at rt. After 2.5-3 hours, during this time the reaction was monitored by TLC (EtOAc, I2 stain), saturate the solution with sodium chloride (400 g), and extract the product CH2Cl2 (1×500 mL, 3×250 mL), making sure solid NaCl was visible (more added if necessary) during the extractions. Combine the organic layers, dry over (MgSO4), filter, and concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.) to afford 19.6 g (31%) crude amino-cyano-acetic acid ethyl ester which was used immediately in the next reaction.

Yield

31%

Identifiers

|

REACTION_CXSMILES

|

C(=O)(O)[O-].[Na+].[C:6]([C:8](=[N:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].S(S([O-])=O)([O-])=O.[Na+].[Na+].II>CCOC(C)=O.O>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([NH2:14])[C:6]#[N:7])[CH3:13] |f:0.1,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(C(=O)OCC)=NO

|

Step Three

|

Name

|

|

|

Quantity

|

238 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

and stir the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

saturate the solution with sodium chloride (400 g)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the product CH2Cl2 (1×500 mL, 3×250 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

more added if necessary)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

during the extractions

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combine the organic layers, dry over (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.)

|

Outcomes

Product

Details

Reaction Time |

2.75 (± 0.25) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(C#N)N)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.6 g | |

| YIELD: PERCENTYIELD | 31% | |

| YIELD: CALCULATEDPERCENTYIELD | 31% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |